N-[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]norvaline
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Overview
Description
N-[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]norvaline is a synthetic compound derived from the coumarin family. Coumarins are a class of organic compounds known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound combines the structural features of coumarin with norvaline, an amino acid, potentially enhancing its biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]norvaline typically involves the following steps:
Starting Materials: The synthesis begins with 7-methoxy-4-methylcoumarin and norvaline.
Acylation Reaction: The coumarin derivative undergoes an acylation reaction with an appropriate acylating agent to introduce the acetyl group.
Coupling Reaction: The acetylated coumarin is then coupled with norvaline using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
The reaction conditions typically involve stirring the reactants at room temperature or slightly elevated temperatures, followed by purification using column chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment, large-scale reactors, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]norvaline can undergo various chemical reactions, including:
Oxidation: The methoxy group on the coumarin ring can be oxidized to form a hydroxyl group.
Reduction: The carbonyl groups in the coumarin structure can be reduced to alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxylated coumarin derivative, while reduction of the carbonyl groups would produce alcohol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: Studied for its interactions with enzymes and proteins, particularly those involved in metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]norvaline involves its interaction with various molecular targets:
Enzyme Inhibition: It may inhibit enzymes involved in inflammatory pathways, reducing the production of pro-inflammatory mediators.
DNA Intercalation: The coumarin moiety can intercalate into DNA, disrupting replication and transcription processes, which is useful in anticancer research.
Protein Binding: The compound can bind to proteins, altering their function and potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
7-methoxy-4-methylcoumarin: A precursor in the synthesis of the target compound, known for its own biological activities.
Norvaline: An amino acid that contributes to the biological properties of the target compound.
Coumarin Derivatives: Various coumarin derivatives with different substituents at the 3, 4, and 7 positions, each exhibiting unique biological activities.
Uniqueness
N-[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]norvaline is unique due to the combination of the coumarin and norvaline moieties, which may result in enhanced or novel biological activities compared to its individual components or other coumarin derivatives.
This compound’s unique structure allows it to interact with a broader range of biological targets, making it a valuable molecule for research in various scientific fields.
Properties
Molecular Formula |
C18H21NO6 |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
2-[[2-(7-methoxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]pentanoic acid |
InChI |
InChI=1S/C18H21NO6/c1-4-5-14(17(21)22)19-16(20)9-13-10(2)12-7-6-11(24-3)8-15(12)25-18(13)23/h6-8,14H,4-5,9H2,1-3H3,(H,19,20)(H,21,22) |
InChI Key |
TXSCKDLLSQXEJO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)O)NC(=O)CC1=C(C2=C(C=C(C=C2)OC)OC1=O)C |
Origin of Product |
United States |
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